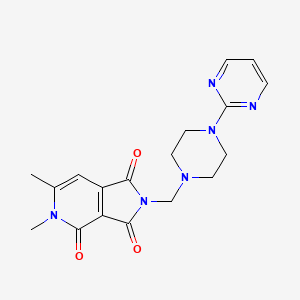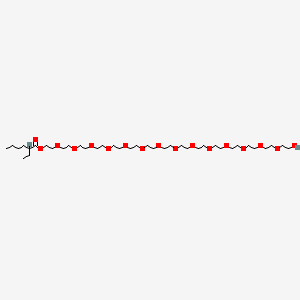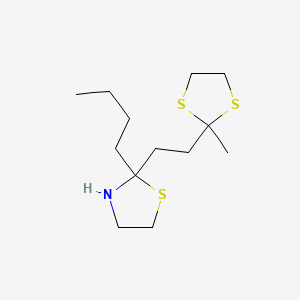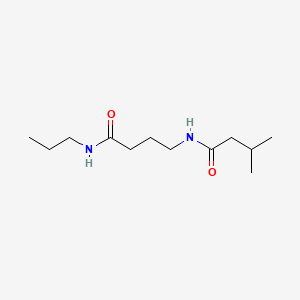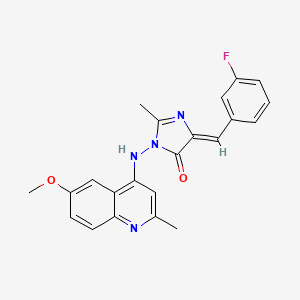
4H-Imidazol-4-one, 3,5-dihydro-5-((3-fluorophenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazol-4-one, 3,5-dihydro-5-((3-fluorophenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- is a complex organic compound that features a unique combination of imidazole and quinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Introduction of the quinoline moiety: This step might involve coupling reactions using reagents like palladium catalysts.
Final modifications: The addition of the fluorophenyl and methoxy groups can be done through substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This might include:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing chromatography and crystallization methods to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the imidazole ring, leading to dihydroimidazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as a building block for more complex molecules.
Biology
Drug Development:
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Therapeutic Agents: Possible use in developing treatments for diseases due to its bioactive properties.
Industry
Material Science: Applications in developing new materials with specific properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Imidazol-4-one derivatives: Compounds with similar imidazole structures.
Quinoline derivatives: Compounds with similar quinoline moieties.
Uniqueness
This compound’s uniqueness lies in its combination of imidazole and quinoline structures, which might confer unique chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
85986-76-1 |
|---|---|
Molekularformel |
C22H19FN4O2 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
(5Z)-5-[(3-fluorophenyl)methylidene]-3-[(6-methoxy-2-methylquinolin-4-yl)amino]-2-methylimidazol-4-one |
InChI |
InChI=1S/C22H19FN4O2/c1-13-9-20(18-12-17(29-3)7-8-19(18)24-13)26-27-14(2)25-21(22(27)28)11-15-5-4-6-16(23)10-15/h4-12H,1-3H3,(H,24,26)/b21-11- |
InChI-Schlüssel |
SABZICPBGIMKEU-NHDPSOOVSA-N |
Isomerische SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=N/C(=C\C4=CC(=CC=C4)F)/C3=O)C |
Kanonische SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=NC(=CC4=CC(=CC=C4)F)C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


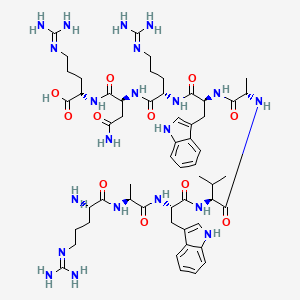
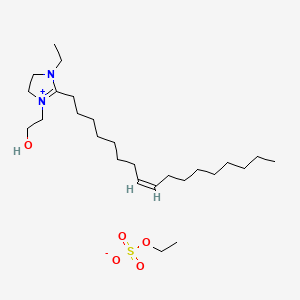

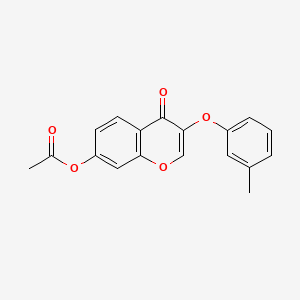


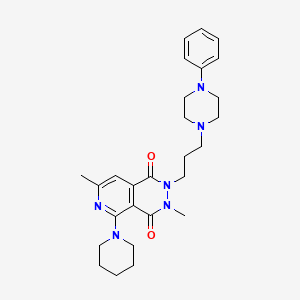
![amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate](/img/structure/B12716173.png)

